

Fe(II)-EDTA in bioelectrochemical systems as electron mediator

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Compound Focus: Iron(II)-edta

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Fe(II)-EDTA as an Electron Mediator

Fe(II)-EDTA serves as a crucial redox mediator in bioelectrochemical systems (BES), facilitating electron transfer between microbial metabolisms and electrodes. Its primary function is to shuttle electrons, enhancing the rates of biochemical reactions, particularly in environmental remediation applications like nitrogen oxide (NO_x) removal from industrial flue gases [1] [2].

- **Complexation and Redox Cycling:** EDTA chelates iron, forming stable complexes (Fe(II)-EDTA and Fe(III)-EDTA). Fe(II)-EDTA effectively binds nitric oxide (NO) to form Fe(II)EDTA-NO. Microorganisms in electrobiofilms subsequently reduce Fe(II)EDTA-NO to N₂ and regenerate the active Fe(II)-EDTA absorber. Simultaneously, Fe(III)-EDTA, formed by the oxidation of Fe(II)-EDTA by oxygen in the flue gas, must also be biologically reduced back to Fe(II)-EDTA to maintain system efficiency [1].
- **The Bioelectrochemical Advantage:** Integrating electrochemical and biological processes creates a synergistic system. The electrode can provide a direct electron source to the electroactive biofilm, strengthening the regeneration rate of Fe(II)-EDTA from both Fe(II)EDTA-NO and Fe(III)-EDTA. This hybrid approach offers better performance and resistance to operational shock loads compared to biological or electrochemical methods used in isolation [1] [2].

Protocol: NO_x Removal System with Fe(II)-EDTA

Here is a detailed methodology for setting up a bioelectrochemical system for NO_x removal utilizing Fe(II)-EDTA as an electron mediator.

System Setup and Biofilm Cultivation

- **Materials:**
 - **Reactor:** Biofilm electrode reactor (BER).
 - **Electrodes:** Graphite or carbon-based cathodes for biofilm growth.
 - **Media Components:** Glucose, nutrients, and a phosphate buffer.
 - **Iron-EDTA Solution:** 18 mmol/L total iron (as Fe(II)-EDTA/Fe(III)-EDTA).
- **Biofilm Cultivation Procedure:**
 - **Inoculation:** Initiate the reactor with an activated sludge inoculum or a defined consortium containing denitrifying and iron-reducing bacteria.
 - **Start-up Phase:** Operate in batch mode with a media containing up to 2 g·L⁻¹ glucose and 18 mmol/L total iron.
 - **Biofilm Formation:** A visible biofilm typically forms on the cathode surface by the 10th day. Begin gradual addition of EDTA-Fe(II)-NO after 22 days.
 - **Adaptation & Electron Donor Shift:** After the reduction efficiency stabilizes (around 80%), progressively replace the carbon source with electrical current over several weeks. For example, shift from 10 mA/2000 mg·L⁻¹ glucose to 20 mA/1000 mg·L⁻¹ glucose [1].
 - **Stability Check:** The system is considered stable when a dense biofilm is established and a high EDTA-Fe(II) regeneration efficiency (e.g., >94%) is consistently achieved, typically around 55 days [1].

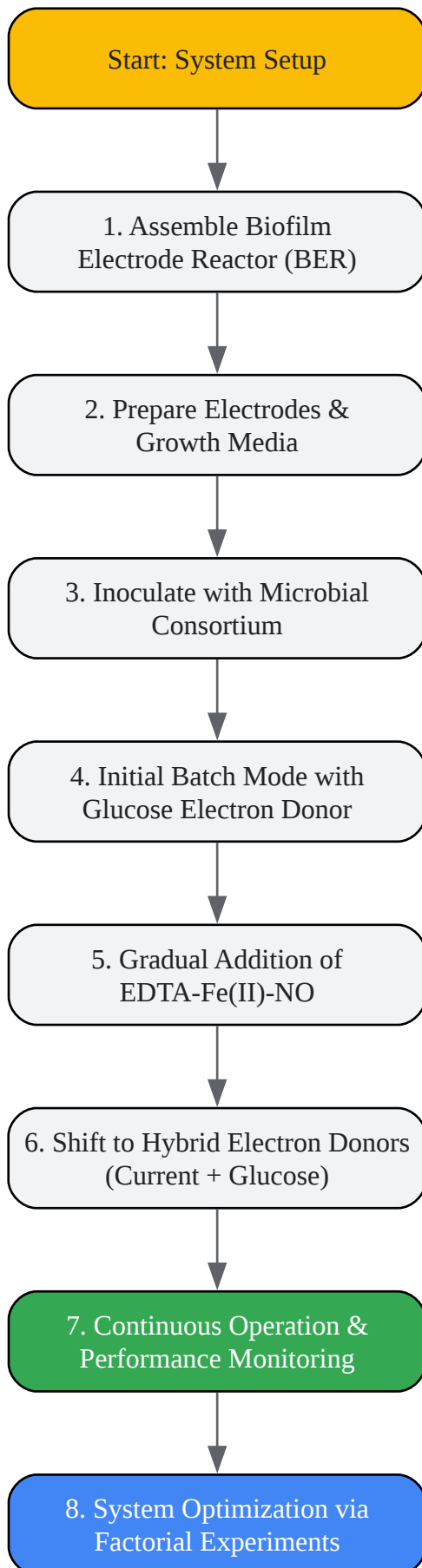
System Operation and Optimization

- **Continuous Operation:**
 - **Anolyte/Catholyte:** Circulate the Fe(II)/Fe(III)-EDTA solution in the cathode chamber.
 - **Electrical Parameters:** Apply a constant current (e.g., 10-20 mA). The cathode serves as a direct electron donor for microbial reduction.
 - **Carbon Source Supplementation:** Maintain a low concentration of an organic carbon source (e.g., 1 g·L⁻¹ glucose) as a co-electron donor.
 - **Environmental Control:** Maintain a pH between 6.7 and 6.9. The CO₂ produced at the anode can form a carbonate buffer, aiding pH stability [1].
- **Optimization Procedure:**
 - **Factorial Experiment:** To find the optimal electron donor combination, perform experiments varying the current (e.g., 10, 15, 20 mA) and glucose concentration (e.g., 1000, 1500, 2000

mg·L⁻¹).

- **Performance Monitoring:** Measure the EDTA-Fe(II) regeneration rate under each condition.
- **Data Analysis:** Identify the combination that yields the highest regeneration rate. Studies suggest carbon sources are initially more critical, but current significantly promotes the process [1].

The following diagram illustrates the experimental workflow for this protocol:



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Diagram 1: Experimental workflow for cultivating an Fe(II)-EDTA enhancing electrobiofilm.

Protocol: Analytical Methods for System Characterization

Cyclic Voltammetry (CV) for Electrochemical Analysis

Cyclic Voltammetry is used to study the electron transfer kinetics and redox behavior of the Fe(II)/Fe(III)-EDTA couple.

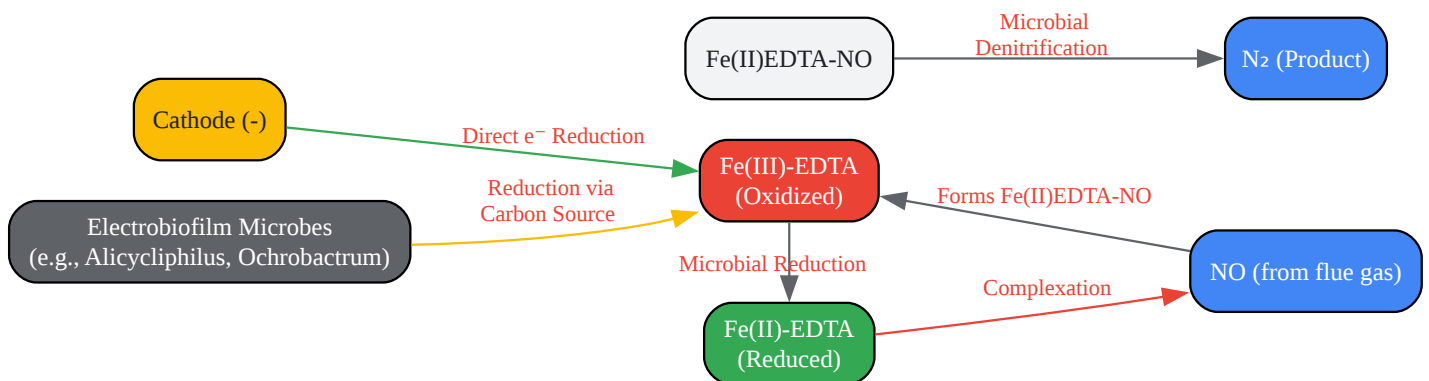
- **Experimental Setup** [3] [4]:
 - **Electrochemical Cell:** Use a standard three-electrode system.
 - **Working Electrode:** Glassy carbon or gold electrode.
 - **Reference Electrode:** Ag/AgCl or saturated calomel electrode (SCE).
 - **Counter Electrode:** Platinum wire.
 - **Solution Preparation:** Dissolve the Fe(II)/Fe(III)-EDTA sample in an electrolyte solution (e.g., 0.1 M phosphate buffer). Bubble inert gas (e.g., N₂) for ~10 minutes before measurement to remove dissolved oxygen [3].
- **CV Measurement Procedure** [3]:
 - **Warm-up:** Switch on the potentiostat 30 minutes before measurement.
 - **Electrode Cleaning:** Clean the working electrode with solvent.
 - **Parameter Setting:** In the software, set the initial and switching potentials to cover the Fe(II)/Fe(III) redox couple. Set an appropriate scan rate (e.g., 50-100 mV/s).
 - **Data Acquisition:** Run multiple cycles until a stable voltammogram is obtained.
- **Data Analysis** [3] [4]:
 - **Redox Potential:** Estimate the formal redox potential (E°) as the midpoint between the anodic (E_{pa}) and cathodic (E_{pc}) peak potentials.
 - **Reversibility:** A reaction is considered electrochemically reversible if the peak separation ($\Delta E_p = E_{pa} - E_{pc}$) is close to $59/n$ mV and the peak current ratio (I_{pa}/I_{pc}) is close to 1.
 - **Kinetics:** Quasi-reversible or irreversible behavior, indicated by larger peak separation, suggests slower electron transfer kinetics.

Microbial Community Analysis via High-Throughput Sequencing

Understanding the microbial community structure is key to optimizing the electrobiofilm system.

- **Sample Collection:** Aseptically collect biofilm samples from the cathode at different operational stages.
- **DNA Extraction:** Use a commercial kit to extract total genomic DNA from the biofilm samples.
- **Sequencing [1]:**
 - **Amplification:** Amplify the 16S rRNA gene (e.g., V3-V4 hypervariable region) using universal primers.
 - **Library Preparation & Sequencing:** Prepare the library and perform sequencing on a platform like Illumina MiSeq.
- **Bioinformatic Analysis:**
 - **Processing:** Process raw sequences using QIIME2 or Mothur to filter, denoise, and cluster into Operational Taxonomic Units (OTUs).
 - **Taxonomy Assignment:** Classify OTUs against a reference database (e.g., SILVA or Greengenes).
 - **Diversity Analysis:** Calculate alpha (within-sample) and beta (between-sample) diversity metrics to understand community shifts.

The diagram below visualizes the core electron transfer pathways mediated by Fe(II)-EDTA in the biofilm system:



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Diagram 2: Electron transfer and NO_x reduction pathways in the Fe(II)-EDTA mediated system.

Performance Data and Analysis

The table below summarizes key quantitative findings from research on Fe(II)-EDTA enhanced bioelectrochemical systems.

Parameter Investigated	Specific Condition/Variable	Observed Result	Implication
EDTA-Fe(II) Regeneration Efficiency	After 55-day biofilm cultivation [1]	Increased from 12% to 94%	Sequential cultivation is highly effective.
Shock Load Resistance	Equal concentration of EDTA-Fe(II)-NO & EDTA-Fe(III) ($\sim 9 \text{ mmol}\cdot\text{L}^{-1}$) [1]	Higher microbial diversity & stable operation	System resilience is concentration-dependent.
Dominant Microbial Genera	During EDTA-Fe(II)-NO reduction [1]	<i>Alicyclophilus</i> , <i>Enterobacteriaceae</i> , <i>Raoultella</i> (each >25%)	Identifies key functional microbes.
Role of Specific Genera	Under shock loading of EDTA-Fe(III) [1]	<i>Chryseobacterium</i> abundance up to 30.82%	Certain genera confer stability to stressors.
Electron Donor Interaction	Current vs. Carbon Source (Glucose) [1]	Carbon sources are more crucial ; current significantly promotes process	Informs priority for system optimization.

Key Applications and Future Perspectives

- **Environmental Remediation:** The primary application is removing NO_x from industrial flue gases of boilers and kilns. The Fe(II)-EDTA mediated Bioelectrochemical System offers a cost-effective and efficient alternative to traditional methods like selective catalytic reduction (SCR) [1].
- **Synergistic Process Integration:** This system successfully integrates complex absorption with biological reduction, overcoming the low solubility of NO in liquid. The electrobiofilm enhances the regeneration of the absorption solution (Fe(II)-EDTA), making the process sustainable [1].
- **Future Research Directions:**
 - **Engineered Consortia:** Investigate the possibility of using defined co-cultures of the dominant genera to improve process predictability and control.

- **Advanced Materials:** Explore novel cathode materials that can support higher biofilm density and more efficient direct electron transfer.
- **Process Scale-up:** Conduct pilot-scale studies to translate laboratory performance to industrial conditions, with a focus on long-term stability and cost-benefit analysis.

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